molecular formula C21H20N6O2 B3209623 1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea CAS No. 1060197-05-8

1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea

Cat. No.: B3209623
CAS No.: 1060197-05-8
M. Wt: 388.4 g/mol
InChI Key: QWUBUAYKJOBWJU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea is a synthetic small molecule featuring a urea backbone bridging a 4-ethoxyphenyl group and a 3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl moiety. The [1,2,4]triazolo[4,3-b]pyridazine core is a nitrogen-rich heterocycle known for its role in modulating biological activity, particularly in kinase inhibition and protein binding .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-3-29-18-9-7-16(8-10-18)22-21(28)23-17-6-4-5-15(13-17)19-11-12-20-25-24-14(2)27(20)26-19/h4-13H,3H2,1-2H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBUAYKJOBWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C21H22N6O2C_{21}H_{22}N_{6}O_{2}, and it features a urea linkage, an ethoxy group, and a triazolo-pyridazine moiety. The synthesis typically involves multi-step reactions that incorporate various heterocyclic compounds. For instance, derivatives of triazoles and pyridazines are often synthesized through condensation reactions followed by cyclization processes .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its pharmacological properties:

  • Antiviral Activity : Several studies have indicated that triazole and pyridazine derivatives exhibit significant antiviral properties. For example, related compounds have shown effectiveness against viruses such as HSV-1 and JUNV in vitro .
  • Antimicrobial Properties : Heterocyclic compounds similar to this urea derivative have demonstrated broad-spectrum antimicrobial activities. The presence of the triazole ring is often linked to enhanced efficacy against bacterial strains .
  • Anticancer Potential : Some pyridazine derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells .

Case Study 1: Antiviral Screening

In a screening study involving various triazole derivatives, compounds structurally related to this compound were tested for their ability to inhibit viral replication in Vero cells. The results showed that certain derivatives could prevent up to 91% of HSV-1 infection at concentrations as low as 50 µM with minimal cytotoxicity .

Case Study 2: Antimicrobial Efficacy

A series of pyridazine derivatives were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that modifications to the ethoxy group significantly influenced the antimicrobial potency. The compound exhibited notable inhibition zones against E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development .

Data Tables

Biological Activity Effectiveness Reference
Antiviral (HSV-1)Up to 91% inhibition at 50 µM
Antibacterial (E. coli)Significant inhibition zones
Cytotoxicity (Cancer Cells)Induces apoptosis in vitro

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment :
    • Recent studies indicate that compounds similar to 1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea exhibit properties as caspase activators , which are crucial in inducing apoptosis in cancer cells. This is particularly relevant for drug-resistant types of cancer such as breast and prostate cancer .
    • The activation of caspases leads to programmed cell death, making it a valuable approach for targeting malignant cells while sparing normal tissues.
  • Neuropharmacology :
    • The triazole moiety present in the compound has been linked to various neurological effects. Research suggests that triazoles can modulate neurotransmitter systems and may have implications for treating neurological disorders .

Case Study 1: Anticancer Activity

  • A study published in a pharmacological journal explored the effects of triazole derivatives on cancer cell lines. The findings demonstrated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways . This supports the potential application of this compound in cancer therapeutics.

Case Study 2: Neuroprotective Effects

  • In another research initiative focusing on neuroprotective agents, derivatives containing triazole structures were assessed for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could enhance neuronal survival and reduce inflammation . This suggests that this compound may also have applications in treating neurodegenerative diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions. For structurally similar compounds, acidic hydrolysis (6M HCl, reflux) cleaves the urea group into 4-ethoxyaniline and 3-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)phenylamine derivatives . Basic hydrolysis (NaOH/H2O, 80°C) produces carbamate intermediates, which further decompose to amines and CO2 .

Conditions Products Yield Source
6M HCl, reflux, 12h4-Ethoxyaniline + 3-(3-methyl-triazolo-pyridazin-6-yl)phenylamine78%
2M NaOH, 80°C, 6hSodium carbamate intermediates → Amines + CO265%

Nucleophilic Substitution at the Pyridazine Ring

The triazolo-pyridazine core participates in nucleophilic aromatic substitution (SNAr) at the 6-position. Methoxy, amino, and thiol groups replace halides under microwave-assisted conditions .

Nucleophile Conditions Product Yield Source
NH3 (g)EtOH, 100°C, 8h6-Amino-triazolo-pyridazine derivative82%
KSCNDMF, 120°C (microwave), 30min6-Thiocyano-triazolo-pyridazine68%
NaOMeMeOH, reflux, 24h6-Methoxy-triazolo-pyridazine73%

Coupling Reactions via Urea Linker

The urea group facilitates coupling with amines, isocyanates, and carboxylic acids. EDCI/HOBt-mediated couplings yield biaryl urea derivatives with retained biological activity .

Reagent Conditions Product Yield Source
4-Fluorophenyl isocyanateDCM, DIPEA, rt, 12hBis-urea derivative85%
Benzoyl chlorideTHF, pyridine, 0°C→rt, 6hN-Benzoylated urea62%
PropargylamineDMF, EDCI/HOBt, 50°C, 8hAlkyne-functionalized urea71%

Functionalization of the Ethoxyphenyl Group

The ethoxy group undergoes O-dealkylation with BBr3 or HBr/AcOH, producing phenolic derivatives . Electrophilic substitution occurs at the para-position relative to the ethoxy group.

Reagent Conditions Product Yield Source
BBr3 (1.2 eq)DCM, -78°C→rt, 4h4-Hydroxyphenyl derivative89%
HNO3/H2SO40°C, 2h4-Ethoxy-3-nitro-phenyl urea54%
Cl2 (g)AcOH, 50°C, 6h4-Ethoxy-3-chloro-phenyl urea67%

Reductive Transformations

Catalytic hydrogenation reduces the triazolo-pyridazine ring system. Pd/C-mediated hydrogenation selectively saturates the pyridazine ring while preserving the triazole moiety .

Conditions Product Yield Source
H2 (1 atm), 10% Pd/C, EtOH, 24hPartially saturated triazolo-dihydropyridazine76%
NaBH4, NiCl2, MeOH, 0°C, 2hReduced urea to bis-amine58%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • pH 1.2 (simulated gastric fluid) : 94% degradation in 2h (urea cleavage dominant) .

  • pH 7.4 (blood plasma) : 78% remaining after 24h .

  • pH 9.0 (intestinal fluid) : 63% degradation in 8h (pyridazine ring hydrolysis) .

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

Key structural analogs and their comparative properties are summarized below:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine + urea 4-Ethoxyphenyl, 3-methyl Hypothesized kinase inhibition (inferred from analogs) N/A
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine + acetamide 3-Methyl, N-methylacetamide Lin28 protein inhibitor (80 µM in topical assays)
1-(4-Ethylphenyl)-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea [1,2,4]Triazolo[4,3-b]pyridazine + urea 4-Ethylphenyl, 3-methoxyphenyl, ethoxyethyl Unknown activity; structural similarity suggests CDK8 inhibition potential
Vebreltinib (WHO List 87) [1,2,4]Triazolo[4,3-b]pyridazine Difluoro(indazolyl)methyl, cyclopropyl Clinical-stage kinase inhibitor (exact target undisclosed)

Key Observations :

  • Urea vs.
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound likely enhances solubility over the 4-ethylphenyl analog (), while the 3-methyl group on the triazolo-pyridazine core may optimize steric interactions in binding pockets .
Physicochemical Properties

Melting points and solubility data from analogs provide indirect insights:

Compound Melting Point (°C) Kinetic Solubility (µM) Notes Reference
(E)-4b ([1,2,4]Triazolo[4,3-b]pyridazine derivative) 253–255 Not reported High crystallinity inferred
4 and 5 (Urea-linked triazolo-pyridazines) Not reported 12–45 (pH 7.4) Moderate solubility in PBS
N-Phenylpropenamide analog () Oil (liquid) Not reported Ethanol/PE purification

Key Observations :

  • The target compound’s solid-state stability may resemble (E)-4b due to aromatic stacking, though its ethoxy group could reduce melting points compared to unsubstituted analogs .
  • Urea-linked compounds (e.g., Table 2 in ) exhibit moderate solubility (~12–45 µM), suggesting the target compound may require formulation optimization for in vivo efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1 : Utilize oxidative cyclization of hydrazine intermediates with sodium hypochlorite in ethanol, a green chemistry approach proven to yield triazolopyridazine derivatives in high purity (~73% yield) .
  • Step 2 : Optimize coupling reactions (e.g., urea formation) using carbodiimide-based reagents (e.g., HATU) in dimethylformamide (DMF) with triethylamine as a base, as demonstrated in analogous triazolopyridazine syntheses .
  • Step 3 : Monitor reaction progress via HPLC for purity (>95%) and confirm structure using 1^1H NMR (e.g., urea NH protons at δ 9.3–11.8 ppm) and IR (C=O stretch ~1650 cm1^{-1}) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Kinetic Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid, using UV-Vis spectroscopy for quantification. Compare results to structurally similar urea derivatives (e.g., solubility <10 µM in CDK8 inhibitors) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect hydrolysis products (e.g., cleavage of urea or ethoxy groups) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., CDK8) using ADP-Glo™ assays, referencing inhibitory IC50_{50} values of related triazolopyridazine ureas (e.g., 4–50 nM) .
  • Antifungal Activity : Screen against Candida albicans via broth microdilution, comparing to triazolothiadiazoles with MIC values <10 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of potency and selectivity for kinase targets?

Methodological Answer:

  • Core Modifications : Replace the ethoxyphenyl group with methoxy or halogenated analogs to enhance lipophilicity and target binding, as seen in bivalent bromodomain inhibitors .
  • Urea Linker : Introduce methyl or cyclopropyl substituents to the urea nitrogen to reduce metabolic instability while maintaining H-bond interactions with catalytic lysine residues .
  • Validation : Perform molecular docking (e.g., AutoDock Vina) against BRD4 or CDK8 crystal structures (PDB: 3LD6, 3MXF) to predict binding modes and validate SAR trends .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks. For example, low solubility (<10 µM) may limit in vivo exposure despite high target affinity .
  • Prodrug Design : Mask polar groups (e.g., ethoxy → ethyl ester) to improve oral absorption, then monitor hydrolysis in plasma via LC-MS/MS .

Q. How can molecular docking and MD simulations predict off-target effects or polypharmacology?

Methodological Answer:

  • Target Paneling : Dock the compound against a kinase panel (e.g., KLIFS database) to assess selectivity. Prioritize targets with Glide scores <−7 kcal/mol .
  • Dynamic Simulations : Run 100-ns MD simulations (AMBER) to analyze conformational stability in binding pockets, focusing on conserved salt bridges (e.g., Asp-Phe-Gly motif in kinases) .

Data Interpretation & Validation

Q. How should researchers interpret discrepancies between computational predictions and experimental IC50_{50}50​ values?

Methodological Answer:

  • Free Energy Calculations : Use MM/GBSA to refine docking scores, accounting for solvation effects. For example, a −9 kcal/mol docking score may correlate with IC50_{50} = 50 nM after correction .
  • Experimental Validation : Retest compounds with >2-log variance using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. What analytical techniques confirm batch-to-batch consistency in large-scale synthesis?

Methodological Answer:

  • Quality Control : Implement UPLC-PDA (e.g., 98% purity, retention time ±0.1 min) and 19^{19}F NMR (if fluorinated analogs exist) for impurity profiling .
  • Stability Indicating Methods : Use forced degradation (acid/base/oxidative stress) with mass balance calculations to ensure robustness .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea

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